molecular formula C8H8N2O2 B14841845 4-Acetyl-5-aminonicotinaldehyde

4-Acetyl-5-aminonicotinaldehyde

Cat. No.: B14841845
M. Wt: 164.16 g/mol
InChI Key: CZFWVDFHHSUDBQ-UHFFFAOYSA-N
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Description

4-Acetyl-5-aminonicotinaldehyde is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of nicotinaldehyde, featuring an acetyl group at the 4-position and an amino group at the 5-position

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-5-aminonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetyl-5-aminonicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-aminonicotinaldehyde involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable imine derivatives. The compound’s acetyl and amino groups play crucial roles in its reactivity, enabling it to participate in multiple pathways, including the formation of Schiff bases and other biologically active molecules .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-5-aminonicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its ability to form stable imine derivatives and participate in diverse chemical reactions makes it a valuable compound in various research fields .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-acetyl-5-aminopyridine-3-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)8-6(4-11)2-10-3-7(8)9/h2-4H,9H2,1H3

InChI Key

CZFWVDFHHSUDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC=C1C=O)N

Origin of Product

United States

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